Product packaging for 9-Thiabicyclo[6.1.0]nonane(Cat. No.:CAS No. 286-63-5)

9-Thiabicyclo[6.1.0]nonane

Cat. No.: B14171185
CAS No.: 286-63-5
M. Wt: 142.26 g/mol
InChI Key: XBGDHPDWTHUXFN-UHFFFAOYSA-N
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Description

9-Thiabicyclo[6.1.0]nonane (CAS 13785-73-4) is a sulfur-bridged bicyclic organic compound with the molecular formula C8H12S and a molecular weight of 140.25 g/mol . This structure is characterized by a cycloalkane framework fused with a thiirane (three-membered sulfur-containing ring), making it a versatile and valuable intermediate in synthetic organic chemistry and materials science research. The primary research value of this scaffold stems from the reactivity of its strained ring system. The thiirane ring is a key functional group that can be selectively opened by various nucleophiles, such as amines, providing a direct pathway to functionalized cyclooctane derivatives . Furthermore, the scaffold serves as a precursor for more complex systems; for instance, related dichloro-thiabicyclic compounds, easily synthesized from 1,5-cyclooctadiene and sulfur chlorides, are well-behaved scaffolds for nucleophilic substitution, allowing for the multigram display of azide and cyanide components . The compound is also susceptible to transformations under transition-metal catalysis and photochemical activation, enabling diverse skeletal rearrangements and ring-opening reactions to produce a wide array of sulfur-containing heterocycles and other functionalized products . This compound is offered as a high-purity product suitable for various research applications. For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14S B14171185 9-Thiabicyclo[6.1.0]nonane CAS No. 286-63-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

286-63-5

Molecular Formula

C8H14S

Molecular Weight

142.26 g/mol

IUPAC Name

9-thiabicyclo[6.1.0]nonane

InChI

InChI=1S/C8H14S/c1-2-4-6-8-7(9-8)5-3-1/h7-8H,1-6H2

InChI Key

XBGDHPDWTHUXFN-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2C(S2)CC1

Origin of Product

United States

Synthetic Methodologies for 9 Thiabicyclo 6.1.0 Nonane and Its Precursors

Cyclooctene-Based Sulfurization Approaches

The most well-documented route to a direct precursor of 9-thiabicyclo[6.1.0]nonane originates from the sulfurization of cis,cis-1,5-cyclooctadiene. This approach leverages the reactivity of the diene system with various sulfur chlorides to induce a transannular addition, resulting in a bicyclic structure.

Transannular Addition of Sulfur Dichloride (SCl₂) to Cyclooctadienes

The reaction of sulfur dichloride (SCl₂) with cis,cis-1,5-cyclooctadiene is a classic example of a transannular addition, yielding a bridged bicyclic compound. researchgate.net This reaction provides a convenient entry into the 9-thiabicyclo[3.3.1]nonane framework. gla.ac.uk

The addition of SCl₂ to cis,cis-1,5-cyclooctadiene proceeds with high yield to form (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane. orgsyn.org This reaction is notable as it represents the first reported transannular addition of sulfur dichloride to a cyclic diolefin. researchgate.net The stereochemistry of the product has been confirmed through ¹H NMR methods and X-ray crystal structure analysis of its sulfone derivative. orgsyn.org The high lability of the resulting dichloride and the stereochemistry are attributed to the neighboring group participation of the sulfur atom, which facilitates the formation of intramolecular sulfonium (B1226848) ion intermediates. orgsyn.org

A typical procedure involves the slow addition of a solution of freshly purified sulfur dichloride in dichloromethane (B109758) to a vigorously stirred solution of 1,5-cyclooctadiene (B75094) in dichloromethane at a low temperature, typically between -50 to -60°C. orgsyn.org After allowing the mixture to warm to room temperature, the product can be isolated in high yields (94–98%). orgsyn.org

Table 1: Synthesis of (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane
ReactantsSolventTemperatureYieldReference
1,5-Cyclooctadiene, Sulfur DichlorideDichloromethane-50 to -60°C94-98% orgsyn.org

The conversion of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane to this compound would conceptually involve a dehydrohalogenation reaction to form the three-membered episulfide ring. However, the literature suggests that this is not a straightforward process. Base-induced elimination reactions performed on 2,6-disubstituted 9-thiabicyclo[3.3.1]nonanes have been found to proceed with skeletal rearrangement. gla.ac.uk This indicates that the desired episulfide may not be the primary product under typical dehydrohalogenation conditions, with the formation of other bicyclic or rearranged products being a significant competing pathway. Thermal dehydrochlorination of the adduct has been reported to yield 6-chloro-9-thiabicyclo[3.3.1]-2-nonene, demonstrating a pathway of elimination rather than episulfide formation. researchgate.net

Utilization of Sulfur Monochloride (S₂Cl₂) and Sulfuryl Chloride (SO₂Cl₂)

An alternative and often more convenient method for the synthesis of 2,6-dichloro-9-thiabicyclo[3.3.1]nonane involves the sequential treatment of 1,5-cyclooctadiene with sulfur monochloride (S₂Cl₂) followed by sulfuryl chloride (SO₂Cl₂). nih.gov This approach avoids the need to handle the highly hazardous and unstable sulfur dichloride, as the reagents can often be used as received from commercial suppliers. nih.gov This improved condensation provides high yields of the desired dichloride in a robust manner. nih.govnih.gov The reaction is believed to proceed through a mixture of monomeric and oligomeric adducts upon the initial reaction with S₂Cl₂, which are then converted to the final product by the addition of SO₂Cl₂. nih.gov

Radical-Mediated Pathways with Elemental Sulfur (S₈)

Chemo- and Regioselective Synthesis Strategies

The synthesis of this compound from cyclooctadiene presents challenges in terms of chemo- and regioselectivity. The presence of two double bonds in cyclooctadiene requires a selective reaction to form the episulfide at one of the double bonds while avoiding reactions at the second. The transannular addition reactions described in section 2.1 achieve a form of regioselectivity by engaging both double bonds to form a bicyclic precursor. However, the direct, selective episulfidation of one double bond in a cyclooctadiene to yield a vinylthiirane, a potential isomer of this compound, is a complex synthetic challenge. The development of catalytic systems that can achieve such selective transformations is an ongoing area of research in organic synthesis. For instance, chemo- and regioselective aziridination of dienes has been achieved using silver catalysts, suggesting that similar strategies for episulfidation might be conceivable.

Reaction Mechanisms and Reactivity of 9 Thiabicyclo 6.1.0 Nonane

Ring-Opening Reactions Facilitated by Angle Strain

The three-membered thiirane (B1199164) ring in 9-thiabicyclo[6.1.0]nonane possesses significant angle strain due to the deviation of its bond angles from ideal values. This strain makes the ring susceptible to cleavage under various conditions, providing a thermodynamic driving force for ring-opening reactions.

Thiiranes, including this compound, are susceptible to ring-opening via nucleophilic attack. This process involves the attack of a nucleophile on one of the carbon atoms of the thiirane ring, leading to the cleavage of a carbon-sulfur bond. These reactions are highly regio- and stereoselective. researchgate.net The addition of amines to thiiranes, for instance, yields 2-mercaptoethylamines. wikipedia.org This general reactivity, known as mercaptoethylation, is applicable to this compound, where a nucleophile would attack a carbon atom of the bicyclic system, leading to a substituted cyclooctane (B165968) thiol derivative. The conversion of epoxides to thiiranes can be achieved using reagents like thiourea (B124793) or ammonium (B1175870) thiocyanate, highlighting the utility of sulfur nucleophiles in forming the thiirane ring, which can be subsequently opened by other nucleophiles. researchgate.netnih.govorganic-chemistry.org In some cases, the three-membered ring itself is attacked in preference to other functional groups within the molecule. For example, attempted dealkylation of a protected S-alkyl thiiranium salt with a fluoride (B91410) source resulted in the cleavage of the protecting group, but the thiirane ring was also subject to attack. researchgate.net

Episulfonium ions (also known as thiiranium ions) are three-membered cyclic cations containing a positively charged sulfur atom. They are key reactive intermediates in the chemistry of this compound and other episulfides. researchgate.net These ions can be formed by the reaction of the thiirane with an electrophile. The sulfur atom of the thiirane acts as a nucleophile, attacking the electrophile to form the cyclic episulfonium ion.

These intermediates are highly electrophilic and readily react with nucleophiles. researchgate.net The nucleophilic attack occurs at one of the ring carbons, leading to a diastereospecific ring-opening. This reactivity is central to many synthetic transformations. For instance, thiourea-based catalysts have been developed to facilitate the enantioselective nucleophilic ring-opening of episulfonium ions by indole (B1671886) derivatives. researchgate.netnih.govnih.gov The catalyst achieves selectivity by stabilizing the transition state through a network of non-covalent interactions, including anion binding, cation-π, and hydrogen bonds. researchgate.netnih.govnih.govharvard.edu The formation of an S-alkylated thiiranium salt from a precursor related to cis-9-thiabicyclo[6.1.0]nonane has been documented. researchgate.net

IntermediateFormation MethodSubsequent ReactionProduct Type
Episulfonium (Thiiranium) IonReaction of thiirane with an electrophile (e.g., protonolysis of a precursor) nih.govharvard.eduNucleophilic attack on a ring carbon researchgate.netRing-opened organosulfur compound researchgate.net

Oxidation Reactions

The sulfur atom in this compound is in its lowest oxidation state and can be readily oxidized to form sulfoxides and sulfones.

Partial oxidation of this compound yields the corresponding thiirane 1-oxide (sulfoxide). This transformation can be achieved using various oxidizing agents. For the parent compound, thiirane, oxidation with periodate (B1199274) gives the corresponding episulfoxide. wikipedia.org A common method for synthesizing thiirane 1-oxides involves the reaction of an alkene with a sulfinyl transfer agent in the presence of a catalyst. thieme-connect.de Another approach is the oxidation of the thiirane with singlet oxygen. thieme-connect.de These methods are generally applicable to substituted thiiranes like this compound.

Further oxidation of the thiirane or the intermediate sulfoxide (B87167) leads to the formation of the corresponding thiirane 1,1-dioxide (sulfone). The synthesis of this compound 9,9-dioxide has been specifically reported. thieme-connect.de The reaction is carried out by treating this compound with Oxone in a mixture of acetonitrile (B52724) and 1,1,1-trifluoroacetone (B105887) at 0°C. thieme-connect.de This oxidation can be slow, sometimes taking hours or days for completion, and may be complicated by competing nucleophilic ring-opening reactions. thieme-connect.de The resulting sulfone is isolated as a colorless solid. thieme-connect.de

ReactantOxidizing AgentProductYieldReference
This compoundOxone / 1,1,1-TrifluoroacetoneThis compound 9,9-Dioxide78% thieme-connect.de

Reduction Pathways

Reduction of thiiranes typically leads to the corresponding alkene via desulfurization, a process that removes the sulfur atom from the ring. This reaction is driven by the release of ring strain and the formation of a stable alkene. While specific reduction studies on this compound are not detailed in the provided context, general reduction methods for thiiranes involve reagents such as phosphines or certain metals. The expected product from the reductive desulfurization of this compound would be cyclooctene (B146475). In a related context, the reduction of 2,3-diphenylthiirene 1,1-dioxide using aluminum amalgam has been shown to yield the corresponding cis-2,3-diphenylthiirane 1,1-dioxide, demonstrating that reduction can occur at other sites within a molecule without necessarily cleaving the thiirane ring system. thieme-connect.de

Substitution Reactions of the Episulfide Group

The episulfide group in this compound is susceptible to nucleophilic attack, leading to ring-opening reactions. This process can be considered a form of substitution at the carbon atoms of the thiirane ring. The high reactivity of the episulfide is attributed to the significant ring strain of the three-membered ring. rsc.org

Nucleophilic substitution reactions on the episulfide ring involve the cleavage of a carbon-sulfur bond. A variety of nucleophiles can initiate this ring-opening. The reaction mechanism typically involves the backside attack of the nucleophile on one of the carbon atoms of the episulfide. This results in the opening of the three-membered ring to form a thiolate intermediate, which can then be protonated or undergo further reactions.

The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of substituted this compound derivatives, the nucleophile will preferentially attack the less sterically hindered carbon atom. Electronic effects, such as the presence of electron-withdrawing or electron-donating groups on the cyclooctane ring, can also influence the site of attack.

Isomerization and Skeletal Rearrangements

The strained nature of the this compound ring system makes it prone to various isomerization and skeletal rearrangement reactions. These transformations can be induced by thermal, photochemical, or catalytic means, and often lead to the formation of more stable structural isomers.

While direct evidence for intramolecular cycloaddition reactions of this compound specifically forming thionin oxide intermediates is not extensively documented, the thermal and photochemical behavior of thiiranes and other bicyclic systems suggests the potential for such rearrangements. Thermal decomposition of simple thiiranes can proceed through initial C-S bond cleavage. rsc.org In a bicyclic system like this compound, the conformation of the larger ring could facilitate intramolecular interactions following the initial ring-opening.

Intramolecular cycloadditions are powerful methods for the construction of complex polycyclic systems. nih.govwikipedia.org In principle, if the episulfide ring of a suitably substituted this compound derivative were to open, the resulting intermediate could potentially undergo an intramolecular cycloaddition. The formation of a thionin oxide intermediate would likely require subsequent oxidation of the sulfur atom. The study of intramolecular cycloadditions in related bridged bicyclic systems demonstrates the feasibility of such pathways in forming complex molecular architectures. nih.gov

There is a strong theoretical basis to expect that this compound and its derivatives can undergo force-induced isomerization. This mechanochemical activation has been studied in the analogous oxygen-containing compound, 9-oxabicyclo[6.1.0]non-4-ene. rsc.org Computational studies and single-molecule force spectroscopy have shown that the oxirane ring can be opened under the application of mechanical force. rsc.org

Given that the carbon-sulfur bonds in the episulfide ring are weaker than the carbon-oxygen bonds in an epoxide, it is anticipated that this compound would exhibit a lower threshold for force-induced isomerization. rsc.org This property makes it a candidate for integration into dynamic polymers where mechanical stress can trigger chemical changes. The isomerization would likely proceed through the cleavage of a C-S bond, leading to a diradical or zwitterionic intermediate that can rearrange to a more stable isomer.

Transition metal catalysts are known to promote the rearrangement of strained ring systems. The reaction of the related compound, dichlorobicyclo[6.1.0]non-4-ene, with iron carbonyls (Fe(CO)₄) under photochemical conditions has been shown to yield rearranged products. rsc.org This indicates the sensitivity of the bicyclo[6.1.0]nonane framework to catalytic conditions.

It is plausible that this compound would undergo similar catalytic rearrangements. The interaction of the sulfur atom with the iron carbonyl catalyst could facilitate the cleavage of the C-S bonds and initiate a skeletal reorganization. The nature of the rearranged products would depend on the specific reaction conditions, including the type of catalyst, solvent, and temperature. Such catalytic transformations offer a synthetic route to novel sulfur-containing bicyclic and monocyclic compounds.

Stereochemical Aspects in 9 Thiabicyclo 6.1.0 Nonane Chemistry

Diastereoselectivity in Sulfur Transfer Reactions

The formation of 9-thiabicyclo[6.1.0]nonane via sulfur transfer to cyclooctene (B146475) isomers is a highly diastereoselective process. The stereochemistry of the starting alkene directly influences the stereochemistry of the resulting thiirane (B1199164). For instance, the episulfidation of the diastereomeric pair, cis- and trans-cyclooctene, occurs stereoselectively. researchgate.net

In a notable example, the photolysis of sulfinyldiphenylmethane in the presence of (E)-cyclooctene (the trans-isomer) results in a highly diastereoselective sulfur transfer to afford trans-9-thiabicyclo[6.1.0]nonane. thieme-connect.de However, this reaction is accompanied by a competing isomerization of the unreacted (E)-cyclooctene to its more stable cis-isomer, (Z)-cyclooctene. thieme-connect.de The efficiency of the diastereoselective sulfur transfer and the extent of the undesired isomerization are sensitive to the reaction conditions, such as the wavelength of light used and the relative concentration of the alkene. thieme-connect.de

The data below illustrates the outcomes of the sulfuration of (E)-cyclooctene using sulfinyldiphenylmethane under various photolytic conditions. thieme-connect.de

(E)-Cyclooctene (equiv)Wavelength (λmax)Time (h)Yield (%) of trans-9-Thiabicyclo[6.1.0]nonaneYield (%) of (Z)-Cyclooctene
1.0350 nm1.35732
2.7350 nm4.8947
2.0>400 nm6.5923
2.2>400 nm4.09120
2.2>400 nm6.6896
1.0>400 nm3.06433

This table is based on data from a study on the sulfuration of (E)-cyclooctene. thieme-connect.de

Retention of Stereochemistry in Thiiranation Processes

Thiiranation reactions to form this compound are characterized by the retention of the stereochemistry of the parent alkene. This stereospecificity suggests a concerted mechanism where the sulfur atom is added to the double bond in a single step, precluding the formation of open dipolar or diradical intermediates that could allow for bond rotation and loss of stereochemical information. researchgate.net

Specifically, the reaction of (E)-cyclooctene yields trans-9-thiabicyclo[6.1.0]nonane, while the thiiranation of (Z)-cyclooctene produces the corresponding cis-9-thiabicyclo[6.1.0]nonane. thieme-connect.de This direct correlation between the geometry of the reactant and the product is a hallmark of stereospecific reactions and is crucial for the controlled synthesis of a desired stereoisomer of the thiirane.

Stereochemical Control via Neighboring Group Participation

In related sulfur-containing bicyclic systems, such as derivatives of 9-thiabicyclo[3.3.1]nonane, the sulfur bridge plays a critical role in controlling stereochemistry through neighboring group participation (NGP). stackexchange.comtue.nlmdpi.com This principle, also known as anchimeric assistance, is characterized by the intramolecular participation of the sulfur atom's lone pair of electrons in nucleophilic substitution reactions at the carbon atoms adjacent to it. mdpi.comnih.gov

Cis-Trans Isomerization of Thiiranium Ions via Carbocation Intermediates

While the formation of the thiirane ring is often stereospecific, the corresponding thiiranium ions can undergo cis-trans isomerization. This process is understood to occur through the formation of ring-opened carbocation intermediates. researchgate.net The transient opening of the three-membered thiiranium ring to a more flexible carbocation allows for rotation around the carbon-carbon single bond. Subsequent re-closure of the ring can then lead to the formation of the opposite stereoisomer. This isomerization pathway provides a mechanism for interconversion between the cis and trans forms of the substituted thiiranium ion, potentially affecting the stereochemical outcome of reactions involving these intermediates. researchgate.net

Stereoselective Rearrangements in Related Bicyclic Systems

Skeletal rearrangements in related bicyclic systems, particularly in 2,6-disubstituted 9-thiabicyclo[3.3.1]nonanes, are also influenced by stereochemistry. gla.ac.uk Studies have shown that pyrolytic and base-induced elimination reactions in these systems can proceed with significant skeletal rearrangement. The propensity for and the nature of these rearrangements are rationalized in terms of the specific structural and stereochemical features of the compounds. gla.ac.uk Bicyclic compounds, with their rigid frameworks, are uniquely suited for studying such molecular rearrangements and the stereochemical factors that govern them.

Computational and Theoretical Investigations

Strain Energy Calculations (e.g., bicyclo[6.1.0] framework)

Experimental thermochemical data have been used to determine the strain energies for the cis and trans isomers of bicyclo[6.1.0]nonane. These values provide a quantitative measure of the excess energy stored within the molecule compared to a strain-free reference compound. The strain is primarily attributed to the deviation of bond angles from their ideal values and eclipsing interactions within the eight-membered ring, which is forced to adopt a less-than-ideal conformation to accommodate the fused three-membered ring.

Table 1: Experimental Strain Energies of Bicyclo[6.1.0]nonane Isomers

CompoundStrain Energy (kcal/mol)
cis-Bicyclo[6.1.0]nonane29.3
trans-Bicyclo[6.1.0]nonane27.2

Data sourced from experimental thermochemical studies.

Molecular Orbital (MO) Calculations for Bonding Schemes of Intermediates

Molecular orbital theory provides a framework for understanding the bonding in reactive intermediates derived from 9-thiabicyclo[6.1.0]nonane. A key intermediate in the chemistry of related sulfur-containing bicyclic compounds is the episulfonium ion (or thiiranium ion). Such an intermediate can be formed through anchimeric assistance, where the sulfur atom's lone pair participates in the departure of a leaving group from a neighboring carbon, leading to the formation of a positively charged, three-membered ring.

While specific MO calculations for intermediates of this compound are not detailed in the available literature, the general bonding scheme of an episulfonium ion is well-understood. The frontier molecular orbitals (FMOs) are central to its reactivity.

Bonding: The bonding in the C-S-C core of the episulfonium ion can be described by a combination of atomic orbitals to form three molecular orbitals. One bonding MO is delocalized over the three atoms, accommodating two electrons and forming the basis of the ring's sigma framework. The non-bonding lone pair on sulfur can influence the ion's geometry and reactivity.

LUMO: The Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding the ion's electrophilicity. This orbital is typically antibonding with respect to the C-S bonds and is primarily localized on the two carbon atoms. Nucleophilic attack will occur at one of these carbons, with the electrons flowing into the LUMO, leading to the cleavage of a C-S bond and ring-opening.

This MO description explains the high reactivity of episulfonium ions as electrophilic intermediates in chemical reactions.

Density Functional Theory (DFT) Studies on Regioselectivity and Energetics

Detailed Density Functional Theory (DFT) studies focusing specifically on the regioselectivity and reaction energetics of this compound are not prominently featured in the surveyed scientific literature. Such studies would be instrumental in predicting the outcomes of reactions, such as nucleophilic ring-opening, by calculating the relative energies of different transition states and intermediates.

CASSCF and CASPT2 Calculations for Thermal Rearrangements

Investigations into the thermal rearrangements of this compound using high-level computational methods such as Complete Active Space Self-Consistent Field (CASSCF) and N-electron valence state perturbation theory (CASPT2) have not been reported in the available literature. These methods are particularly suited for studying complex potential energy surfaces, including pericyclic reactions and the behavior of diradical intermediates that may be involved in thermal processes, but their application to this specific molecule has not been documented.

Activation Barrier Determinations for Molecular Migrations

Quantitative data on the activation barriers for molecular migrations within the this compound framework, determined through computational methods, are not available in the reviewed literature. These calculations would be essential for understanding the kinetics and mechanisms of potential rearrangement reactions.

Comparative Computational Analyses of C-S Bond Strengths and Reactivity

A direct comparative computational analysis of the C-S bond strengths in this compound versus other sulfides has not been specifically reported. However, structural data from quantum chemical calculations and X-ray crystallography of related compounds provide insight into the nature of these bonds. researchgate.net

The C-S bonds in the fused thiirane (B1199164) ring are inherently weak due to significant ring strain. In a calculated structure of a complex thiirane, the C-S bond lengths were found to be approximately 1.90 Å and 1.92 Å. researchgate.net These long bond lengths, compared to a typical C-S single bond in an unstrained sulfide (B99878) (around 1.82 Å), are indicative of weaker bonds that are more susceptible to cleavage.

Table 2: Selected Calculated Bond Parameters in a Thiiranium Ion

BondBond Length (Å)Bond Angle (°)
S-C11.918C1-S-C9: 46.35
S-C91.894
C1-C91.500

Data from quantum chemical calculations on [Ad2SCH2CH2CN]⁺, a complex thiiranium ion. researchgate.net The short C-S-C angle is characteristic of the strained three-membered ring.

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 9-thiabicyclo[6.1.0]nonane. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the molecular framework, connectivity, and stereochemical arrangement.

Proton NMR spectroscopy is fundamental in tracking the conversion of precursors, such as cyclooctene (B146475), to this compound and in characterizing its subsequent derivatives. The synthesis of thiiranes from strained cycloalkenes, including the formation of this compound derivatives, utilizes NMR analysis to assign the relative configurations of the products. researchgate.net

In a typical synthesis, the ¹H NMR spectrum of the starting material, cis-cyclooctene, displays characteristic signals for its olefinic protons and aliphatic protons. Following episulfidation to form the three-membered thiirane (B1199164) ring of this compound, significant changes in the chemical shifts and coupling constants of the protons adjacent to the sulfur atom are observed. These spectral changes provide clear evidence of the successful formation of the bicyclic system. For substituted derivatives, the specific chemical shifts and splitting patterns of the ring protons are used to deduce the position and stereochemical orientation of the substituents.

Compound TypeKey Proton SignalsTypical Chemical Shift (δ) Range (ppm)Significance
Cyclooctene (Precursor)Olefinic C-H~5.6Indicates the presence of the C=C double bond prior to reaction.
Cyclooctene (Precursor)Aliphatic C-H~1.5 - 2.4Represents the saturated carbon backbone of the ring.
This compoundThiirane C-H (Episulfide)Shifted relative to olefinic protonsConfirms the formation of the three-membered sulfur-containing ring.

¹³C NMR spectroscopy is an exceptionally powerful tool for confirming the carbon skeleton and differentiating between stereoisomers of this compound and its derivatives. The chemical shift of each carbon atom is highly sensitive to its local electronic environment and steric interactions within the molecule.

This sensitivity is crucial for distinguishing between isomers, such as cis and trans configurations of the bicyclic system. The spatial arrangement of the fused rings and any substituents results in unique magnetic environments for the carbon atoms, leading to distinct and predictable differences in their ¹³C NMR spectra. For the related 9-thiabicyclo[3.3.1]nonane system, ¹³C NMR spectroscopy has been used effectively to study intramolecular processes and confirm stereochemistry. orgsyn.org The analysis of substituent-induced chemical shifts provides further insight into the structure and conformation of these complex bicyclic molecules. tue.nl This methodology is directly applicable to the stereochemical assignment of this compound isomers.

Mass Spectrometry for Compound Identification and Intermediate Detection

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and confirm the elemental composition of this compound. In electron ionization (EI) mass spectrometry, the molecule is ionized to produce a molecular ion (M⁺), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound. msu.edu The detection of the correct molecular ion peak is primary evidence for the successful synthesis of the target molecule.

High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass with very high precision, which helps to distinguish between compounds with the same nominal mass. Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. msu.educhemguide.co.uk The analysis of these fragmentation patterns provides valuable structural information and can be used to identify reaction intermediates or byproducts formed during the synthesis of this compound. The use of mass spectrometry to confirm the molecular formula has been noted for other bicyclo[6.1.0]nonane derivatives. core.ac.uk

X-ray Crystallography for Solid-State Structure Determination

Crystallographic Data for trans-9-Thiabicyclo[6.1.0]nonan-3-ol researchgate.net
ParameterValue
Molecular FormulaC₈H₁₄OS
Crystal SystemMonoclinic
Space GroupC12/c1 (No. 15)
a (Å)20.631(7)
b (Å)7.016(2)
c (Å)23.813(7)
β (°)93.32(2)
Volume (ų)3441.1
Z (molecules per unit cell)16

Advanced Applications in Organic and Materials Chemistry

Building Block for Complex Organic Synthesis

The utility of 9-Thiabicyclo[6.1.0]nonane and its derivatives as intermediates in the synthesis of more complex molecular architectures is a subject of significant interest. The inherent reactivity of the thiirane (B1199164) ring allows for nucleophilic ring-opening reactions, providing a pathway to introduce sulfur-containing functionalities into a variety of molecular scaffolds.

A related and well-documented precursor, (1α,2α,5α,6α)-2,6-dichloro-9-thiabicyclo[3.3.1]nonane, is synthesized from 1,5-cyclooctadiene (B75094) and sulfur dichloride. orgsyn.org This precursor can be converted to (endo,endo)-9-thiabicyclo[3.3.1]nonane-2,6-diol and subsequently oxidized to 9-thiabicyclo[3.3.1]nonane-2,6-dione. orgsyn.org This diketone serves as a versatile intermediate for the preparation of a range of 9-thiabicyclo[3.3.1]nonane derivatives and provides a synthetic entry to other heterocyclic systems, including 2-thiaadamantane, thiacyclohexane, thiacycloheptane, 2,6-dithiaadamantane, and 2-thiabrexane ring systems. orgsyn.org The ability to construct such diverse and complex heterocyclic frameworks highlights the value of the thiabicycloalkane core in synthetic chemistry.

The general reactivity of the thiirane in this compound itself can be exploited in a similar manner. Nucleophilic attack on the carbon atoms of the episulfide ring can lead to the formation of functionalized cyclooctane (B165968) derivatives with a thiol or sulfide (B99878) moiety, which can then be elaborated into more complex target molecules.

Intermediate CompoundSynthetic Precursor(s)Resulting Heterocyclic Systems
9-Thiabicyclo[3.3.1]nonane-2,6-dione1,5-cyclooctadiene, Sulfur dichloride2-Thiaadamantane, Thiacyclohexane, Thiacycloheptane, 2,6-Dithiaadamantane, 2-Thiabrexane

Polymer Chemistry Applications

The strained nature of this compound makes it an attractive monomer for polymer chemistry, particularly in the realm of ring-opening metathesis polymerization (ROMP) and the development of dynamic and self-healing materials.

Ring-opening metathesis polymerization is a powerful technique for the synthesis of polymers with controlled architectures and functionalities. nih.gov Strained cyclic olefins are particularly good substrates for ROMP. The polymerization of sulfur-containing bicyclic monomers, such as thianorbornene derivatives, using well-defined ruthenium-based catalysts like the Grubbs third-generation catalyst, has been demonstrated to proceed in a controlled manner. nih.govnsf.gov This allows for the tuning of polymer molecular weight and the creation of block copolymers. nih.gov

While specific studies on the ROMP of this compound are not extensively detailed in the provided search results, its structural features suggest it would be a viable monomer. The polymerization would proceed via the cleavage and reformation of the double bond in the cyclooctene (B146475) ring, leading to a polymer with repeating cyclooctene units containing a pendant thiirane ring or a ring-opened derivative thereof, depending on the reaction conditions and the catalyst used. The presence of the sulfur atom in the resulting polymer can significantly influence its physical, chemical, and optical properties. nih.gov

Polymerization TechniqueMonomer TypeKey FeaturesPotential Polymer Properties
Ring-Opening Metathesis Polymerization (ROMP)Strained cyclic olefins (e.g., thianorbornenes)Controlled polymerization, Tunable molecular weight, Block copolymer formationModified physical, chemical, and optical properties due to sulfur incorporation

The incorporation of dynamic covalent bonds into polymer networks allows for the creation of materials that can adapt their structure and properties in response to external stimuli, leading to applications such as self-healing materials. rsc.orgmdpi.com Disulfide bonds are a prime example of dynamic covalent bonds that can undergo reversible exchange, enabling network rearrangement and repair. nih.gov

Polymers derived from this compound, particularly if the thiirane ring can be opened to form disulfide linkages between polymer chains, could exhibit such dynamic properties. The reversible nature of the disulfide bond would allow the polymer network to re-form after being damaged, effectively "healing" the material. nih.gov This approach has been successfully demonstrated in various polymer systems, leading to materials with enhanced durability and lifespan. mdpi.come3s-conferences.org

Bioorthogonal Reagent Development

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. nih.gov These reactions are invaluable for labeling and tracking biomolecules in their natural environment. A key strategy in bioorthogonal chemistry is the use of strained alkynes in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.gov

Bicyclo[6.1.0]nonyne (BCN), a close structural analog of this compound, is a prominent strained alkyne used in bioorthogonal chemistry. nih.govnih.gov Its high reactivity towards azides, coupled with its stability in biological media, has made it a popular choice for the development of molecular probes. nih.gov BCN derivatives, such as BCN acid, have been synthesized to allow for facile functionalization via stable amide bond formation, creating robust probes for biological studies. nih.gov

Given the structural similarity, this compound could serve as a scaffold for the development of novel bioorthogonal reagents. The introduction of an alkyne functionality into the this compound framework could yield a new class of strained alkynes for SPAAC. The presence of the sulfur atom might modulate the reactivity and solubility of the resulting probes, potentially offering advantages in specific biological applications. The development of such probes is crucial for advancing our understanding of complex biological systems. researchgate.net

Bioorthogonal ReactionKey ReagentsApplication
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Azides, Strained Alkynes (e.g., BCN)Labeling and tracking of biomolecules in living systems

Precursors for Biologically Active Compounds

Sulfur-containing heterocyclic compounds are prevalent in a wide range of biologically active molecules and pharmaceuticals. ccsenet.orgresearchgate.net The unique electronic and steric properties imparted by the sulfur atom often play a crucial role in the biological activity of these compounds. For instance, a series of sulfur-containing 9-anilinoacridines have been synthesized and evaluated for their anticancer potential, with some derivatives showing significant activity. nih.gov

The this compound scaffold represents a potential starting point for the synthesis of novel, biologically active sulfur-containing compounds. The ability to functionalize the bicyclic system through ring-opening of the thiirane or modification of the cyclooctane ring provides a versatile platform for generating a library of diverse molecules. These compounds could then be screened for a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. The development of efficient synthetic routes to such compounds is an active area of research in medicinal chemistry. cas.cn

Comparative Studies with Heteroatom Bicyclo 6.1.0 Nonane Analogs

Comparison with 9-Oxabicyclo[6.1.0]nonane (Oxygen Analog)

The substitution of sulfur with oxygen to form 9-oxabicyclo[6.1.0]nonane, the corresponding epoxide, results in significant differences in reactivity, largely governed by the distinct properties of the carbon-sulfur (C-S) and carbon-oxygen (C-O) bonds.

Mechanochemistry, which studies the effects of mechanical force on chemical reactions, reveals distinct behaviors between episulfides and epoxides. When incorporated into a polymer chain and subjected to forces, such as pulsed ultrasonication, three-membered rings can be forced to open. Studies on related systems show that episulfides (the functional group in 9-thiabicyclo[6.1.0]nonane) are mechanochemically active, capable of undergoing carbon-carbon (C-C) bond cleavage to form reactive intermediates. nih.gov In contrast, some epoxides have been found to be resistant to force-accelerated ring-opening. nih.gov

The stereochemistry of the ring also plays a role in its mechanical activation. Computational results indicate that episulfides with substituents in a trans configuration generally require a greater force to induce ring-opening compared to their cis counterparts. nih.gov This suggests that the force threshold for activating this compound would be dependent on its specific stereoisomer. While specific force threshold values for this compound are not available, the general principles derived from studies of other episulfides and epoxides provide a framework for understanding their comparative mechanochemical reactivity.

The difference in stability and reactivity between this compound and 9-oxabicyclo[6.1.0]nonane is fundamentally rooted in the differing strengths of the C-S and C-O bonds. The bond dissociation energy (BDE) is the energy required to break a bond homolytically. The C-O bond is significantly stronger than the C-S bond. acs.orgstackexchange.com

Calculated BDEs show that a C-O bond can be stronger than a C-S bond by approximately 40 kcal/mol. acs.org This disparity is largely attributed to the higher electronegativity of oxygen compared to sulfur, which leads to a stronger, more polar, and shorter bond with carbon. brainly.comquora.com This fundamental difference in bond energy means that, all else being equal, the C-S bonds in the episulfide ring of this compound are weaker and more susceptible to cleavage than the C-O bonds in the epoxide ring of 9-oxabicyclo[6.1.0]nonane. This lower bond energy contributes to the higher reactivity of episulfides in many chemical reactions, including ring-opening. stackexchange.com

Table 1: General Average Bond Dissociation Energies
BondAverage BDE (kJ/mol)Average BDE (kcal/mol)
C-O35885.5
C-S25962.0
C-N30572.9
C-C34883.2

Note: Values are general averages and can vary significantly based on the specific molecular structure.

Comparison with 9-Azabicyclo[6.1.0]nonane (Nitrogen Analog)

Replacing sulfur with a nitrogen atom yields 9-azabicyclo[6.1.0]nonane, an aziridine (B145994) derivative. The introduction of nitrogen, which can also bear a substituent (e.g., H, alkyl, aryl), further diversifies the reactivity profile. A key difference in the thermal behavior of these three-membered heterocycles has been noted. While the thermolysis of epoxides (oxygen analog) and aziridines (nitrogen analog) is known to generate carbonyl ylides and azomethine ylides, respectively, the thermolysis of episulfides often leads to desulfurization, where the sulfur atom is extruded to form an alkene. nih.gov This highlights a distinct reaction pathway available to this compound that is not typically observed for its oxygen or nitrogen counterparts.

Comparison with Carbocyclic Bicyclo[6.1.0]nonane Derivatives

The carbocyclic analog, bicyclo[6.1.0]nonane, features a cyclopropane (B1198618) ring fused to the cyclooctane (B165968) frame. Like its heteroatom-containing relatives, its reactivity is dominated by the high ring strain of the three-membered ring. However, the absence of a heteroatom leads to different reaction pathways.

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Routes and Catalytic Systems

While methods for the synthesis of thiiranes, including 9-thiabicyclo[6.1.0]nonane, exist, there is considerable scope for the development of more efficient, selective, and environmentally benign synthetic strategies. Future research should focus on the exploration of novel catalytic systems that can mediate the direct episulfidation of cyclooctene (B146475) and its derivatives with high stereocontrol.

Current synthetic approaches often involve multi-step procedures or the use of stoichiometric sulfur transfer reagents. The development of catalytic systems, for instance, those based on transition metals, could provide more atom-economical routes. Research into rhodium-catalyzed sulfur addition to reactive alkenes has shown promise for the synthesis of thiiranes and could be adapted for this compound. rsc.org Molybdenum-based catalysts have also been shown to be effective for the episulfidation of various cycloalkenes. Further investigation into the substrate scope, catalyst efficiency, and mechanistic pathways of these and other catalytic systems is warranted.

Moreover, the use of elemental sulfur as a direct sulfur source is an attractive "green" alternative. researchgate.net Exploring radical-mediated pathways or novel catalytic activations of elemental sulfur for the direct synthesis of this compound from cyclooctene could lead to more sustainable and cost-effective production methods.

A comparative summary of potential synthetic strategies is presented in the table below.

Synthetic StrategyPotential AdvantagesResearch Focus
Transition-Metal Catalysis High efficiency, potential for stereocontrol, atom economy.Development of novel catalysts (e.g., based on Rh, Mo), optimization of reaction conditions, mechanistic studies.
Organocatalysis Metal-free, potentially milder reaction conditions.Design of new organocatalysts, exploration of substrate scope.
Direct Sulfuration with S8 High atom economy, use of an abundant and inexpensive sulfur source.Investigation of radical initiators, development of catalytic methods for S8 activation.
From Epoxide Precursors Readily available starting materials.Development of milder and more efficient thionation reagents.

Deeper Understanding of Mechanochemical Response Mechanisms

The strained thiirane (B1199164) ring in this compound makes it a prime candidate for mechanochemical activation. The application of mechanical force, for example through ultrasonication, can induce the cleavage of covalent bonds in mechanophores, leading to unique reactive intermediates and reaction pathways not accessible through conventional thermal or photochemical methods. nih.gov

Future research should aim to incorporate this compound moieties into polymer backbones and investigate their mechanochemical response. nih.gov Studies on other episulfides have shown that mechanical force can induce C–C bond cleavage, generating reactive intermediates that can undergo subsequent reactions like cis-trans isomerization or cycloadditions. nih.gov A deeper understanding of the force-accelerated ring-opening of this compound could be achieved through a combination of experimental studies and computational modeling.

Key research questions to be addressed include:

The precise mechanism of ring-opening under mechanical stress (C-S vs. C-C bond cleavage).

The influence of the bicyclic structure on the force required for activation.

The nature and reactivity of the intermediates formed.

The potential for harnessing these mechanochemical transformations in applications such as self-healing materials or stress-sensing polymers.

The Constrained Geometries Simulate External Force (CoGEF) method is a computational tool that could be employed to predict the maximum force required to induce bond scission in this compound and its derivatives, guiding experimental efforts in this area. nih.gov

Expansion of Bioorthogonal Applications

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. While this compound itself has not been extensively studied in this context, its unsaturated analogue, bicyclo[6.1.0]nonyne (BCN), is a well-established reagent in copper-free click chemistry. The high ring strain of BCN allows for rapid cycloaddition reactions with azides, tetrazines, and other partners.

Future research could explore the potential of this compound derivatives as novel bioorthogonal reagents. The strained thiirane ring could potentially participate in unique bioorthogonal reactions. For instance, the ring-opening of the episulfide by specific biological nucleophiles or its participation in strain-promoted cycloaddition reactions could be investigated. The development of functionalized this compound derivatives, for example, by introducing carboxylic acid or alcohol functionalities, would be a crucial first step to enable their conjugation to biomolecules.

The design of such bioorthogonal probes would require careful consideration of factors such as reactivity, stability in aqueous environments, and biocompatibility. The superior stability of amide linkages over carbamate (B1207046) linkages, as demonstrated for BCN probes, should be taken into account when designing derivatives of this compound for biological applications. researchgate.net

Design and Synthesis of Advanced Polymeric Materials

The strained three-membered ring of episulfides makes them suitable monomers for ring-opening polymerization (ROP). wikipedia.org This reactivity can be exploited to synthesize novel sulfur-containing polymers with unique properties. Future research should focus on the controlled polymerization of this compound to produce well-defined polymers.

The incorporation of sulfur atoms into polymer backbones is known to enhance properties such as refractive index, thermal stability, and adhesion to metals. wikipedia.org The ROP of this compound could lead to polysulfides with a unique bicyclic repeating unit, potentially imparting interesting conformational and material properties.

Key areas for future investigation include:

The development of efficient catalysts for the living/controlled ROP of this compound.

The characterization of the resulting polymers, including their thermal, mechanical, and optical properties.

The synthesis of copolymers by combining this compound with other monomers to tailor material properties.

The exploration of applications for these novel sulfur-containing polymers in areas such as high-refractive-index lenses, coatings, and advanced adhesives.

The table below summarizes potential polymer architectures and their prospective applications.

Polymer ArchitectureMonomersPotential Applications
Homopolymer This compoundHigh-refractive-index materials, specialty coatings.
Random Copolymer This compound + other cyclic sulfides/ethersTunable thermal and mechanical properties.
Block Copolymer This compound + other monomers (e.g., via sequential ROP)Self-assembling materials, nanostructured composites.

Computational Predictions for Novel Reactivities and Derivations

Computational chemistry offers powerful tools to predict the reactivity and properties of molecules, guiding experimental investigations and accelerating discovery. Future research should leverage high-level ab initio molecular orbital (MO) methods and density functional theory (DFT) to gain deeper insights into the chemical behavior of this compound.

Computational studies could be employed to:

Predict Reaction Mechanisms: Elucidate the detailed mechanisms of various reactions involving this compound, such as its thermal decomposition, reactions with nucleophiles and electrophiles, and its behavior under mechanochemical stress. For example, studies on the thermal decomposition of the parent thiirane have identified different pathways with distinct thermodynamic and kinetic properties, and similar investigations on the bicyclic system could reveal unique reaction channels. nih.gov

Design Novel Derivatives: Computationally screen a library of substituted this compound derivatives to identify candidates with tailored electronic properties, reactivity, or biological activity. This could accelerate the discovery of new catalysts, materials, or bioorthogonal probes.

Understand Spectroscopic Properties: Accurately predict spectroscopic data (e.g., NMR, IR, UV-Vis) for this compound and its derivatives to aid in their experimental characterization.

Investigate Frontier Molecular Orbitals: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to understand its reactivity in cycloaddition reactions and with various reagents. wikipedia.org

By combining computational predictions with experimental validation, a more comprehensive understanding of the fundamental chemistry of this compound can be achieved, paving the way for the rational design of new applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 9-Thiabicyclo[6.1.0]nonane, and what key parameters influence yield and purity?

  • Methodological Answer: Synthesis typically involves cycloaddition or ring-closing metathesis of sulfur-containing precursors. Key parameters include reaction temperature (optimized between 80–120°C), solvent polarity (e.g., THF or DCM), and catalyst selection (e.g., transition-metal catalysts for stereochemical control). Purification via column chromatography with silica gel and hexane/ethyl acetate gradients is recommended. Characterization via 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1^1H, 13^{13}C, and DEPT-135) resolves stereochemistry and ring strain. Infrared (IR) spectroscopy identifies sulfur-related vibrational modes (e.g., C–S stretching at 600–700 cm1^{-1}). X-ray crystallography is preferred for absolute configuration determination, while cyclic voltammetry can probe redox behavior due to sulfur’s lone-pair electrons .

Q. How does the sulfur atom in this compound influence its chemical stability under varying pH conditions?

  • Methodological Answer: The sulfur atom increases susceptibility to oxidation. Stability assays under acidic (pH 2–4), neutral, and basic (pH 8–10) conditions should be conducted using HPLC or GC-MS to monitor degradation products. Buffered solutions and inert atmospheres (N2_2/Ar) are essential to minimize oxidative side reactions .

Advanced Research Questions

Q. What experimental and computational strategies can elucidate the reaction mechanisms of this compound in cross-coupling reactions?

  • Methodological Answer: Use isotopic labeling (e.g., 34^{34}S) to track sulfur participation in bond-forming steps. Pair kinetic studies (variable-temperature NMR) with Density Functional Theory (DFT) calculations to model transition states. Software like Gaussian or ORCA can simulate reaction pathways, while in situ IR spectroscopy captures intermediate species .

Q. How can factorial design optimize the catalytic activity of this compound derivatives in asymmetric synthesis?

  • Methodological Answer: Employ a 2k^k factorial design to test variables such as catalyst loading (5–20 mol%), solvent polarity (logP values), and temperature (25–80°C). Response Surface Methodology (RSM) identifies optimal conditions. Analyze enantiomeric excess (ee) via chiral HPLC and correlate with steric/electronic parameters using Hammett plots .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., ΔHf_f) for this compound?

  • Methodological Answer: Replicate calorimetry experiments (e.g., bomb calorimetry) under standardized conditions (dry solvents, controlled O2_2 levels). Compare results with computational thermochemistry (Gaussian heats of formation). Discrepancies may arise from impurities; use Differential Scanning Calorimetry (DSC) to validate sample purity (>98%) .

Q. How can this compound be functionalized to enhance its utility in supramolecular chemistry?

  • Methodological Answer: Introduce pendant groups (e.g., carboxylate, pyridyl) via nucleophilic substitution at the bridgehead positions. Assess host-guest binding using isothermal titration calorimetry (ITC) and 1^1H NMR titration. Computational tools like AutoDock predict binding affinities with macrocyclic hosts .

Data Management and Safety Considerations

Q. What protocols ensure safe handling of this compound given its potential reactivity?

  • Methodological Answer: Conduct all reactions in a fume hood with personal protective equipment (PPE: gloves, goggles). Store under inert gas (Ar) at –20°C to prevent oxidation. Monitor airborne concentrations with real-time sulfur sensors. Emergency protocols should include immediate neutralization with NaHCO3_3 for spills .

Q. How can chemical software improve data reproducibility in studies involving this compound?

  • Methodological Answer: Use electronic lab notebooks (ELNs) like LabArchives to document reaction parameters. Molecular dynamics simulations (e.g., GROMACS) predict solvation effects, while cheminformatics platforms (KNIME, RDKit) standardize data formats for meta-analyses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.